PZ-Pro-OH
Description
Contextualization within Peptidic Chemistry and Protease Substrates
PZ-Pro-OH belongs to the class of modified amino acids, which are fundamental components in peptide synthesis and the design of specific molecular probes. chemimpex.combachem.com Proline itself is a unique proteinogenic amino acid distinguished by its secondary amine and rigid pyrrolidine (B122466) ring structure, which imparts significant conformational constraints on peptide chains. wikipedia.orgucsf.edu The modification in this compound involves the attachment of a 4-phenylazobenzyloxycarbonyl (Pz) group to the proline nitrogen. This Pz group functions as a chromophore, a molecule that absorbs light in a specific wavelength range.
While this compound can be considered a building block, its primary significance in chemical biology arises from its incorporation into larger synthetic peptides. These peptides are designed as specific substrates for proteases, which are enzymes that catalyze the breakdown of proteins and peptides. nih.gov A key example of such a substrate is Pz-Pro-Leu-Gly-Pro-D-Arg-OH, a chromogenic peptide engineered for assaying the activity of enzymes like collagenase and thimet oligopeptidase. bachem.comglpbio.com In this context, the Pz-Pro moiety is an integral part of a larger molecular structure tailored for specific enzyme recognition and cleavage.
Academic Significance as an Enzymatic Cleavage Product
The principal academic importance of this compound lies in its identity as a detectable product of enzymatic cleavage. bachem.comglpbio.com When a protease, such as collagenase from bacteria like Vibrio alginolyticus, acts upon a synthetic substrate like Pz-Pro-Leu-Gly-Pro-D-Arg-OH, it hydrolyzes a specific peptide bond. google.comgoogle.com This cleavage event releases two or more smaller fragments.
For instance, the hydrolysis of Pz-Pro-Leu-Gly-Pro-D-Arg-OH by certain collagenases yields a yellow-orange fragment, Pz-Pro-Leu-OH, and a colorless fragment, H-Gly-Pro-D-Arg-OH. google.comgoogle.com The chromophoric Pz group remains attached to the Pz-Pro-Leu-OH fragment, rendering it soluble in organic solvents like ethyl acetate (B1210297) and detectable via spectrophotometry, typically at a wavelength of 320 nm. bachem.comgoogle.com The amount of the colored fragment produced is directly proportional to the enzymatic activity of the protease. google.com This principle forms the basis of a quantitative and widely used method for measuring the activity of specific proteases. google.comasm.org
Overview of Research Directions Involving this compound
The utility of this compound as a component of chromogenic substrates enables several key research directions in chemical biology and biochemistry. These research areas are primarily focused on the study of proteases and their functions.
Enzyme Characterization and Kinetics: The quantitative assay method allows researchers to determine the specific activity of proteases, such as collagenases from various sources. google.comasm.org It is instrumental in characterizing newly discovered enzymes and studying their kinetic parameters.
Screening for Enzyme Inhibitors: By measuring the reduction in the formation of the colored cleavage product, researchers can effectively screen for and characterize inhibitors of specific proteases. medchemexpress.com This is a crucial step in the development of potential therapeutic agents for diseases where proteases are dysregulated.
Investigating Biological Processes: The activity of specific proteases is often linked to physiological and pathological processes, including tissue remodeling, inflammation, and bacterial pathogenesis. nih.govasm.org Assays using substrates that release a Pz-Pro-containing fragment are used to study the role of enzymes like collagenase in the progression of periodontal diseases or in the mechanisms of bacterial invasion. asm.org
Biocatalyst Discovery: The search for new enzymes with novel properties for industrial and biotechnological applications often relies on high-throughput screening methods. prozomix.com The simplicity and reliability of chromogenic assays make substrates related to this compound valuable tools in these discovery pipelines.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (S)-1-(((4-(Phenyldiazenyl)benzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid | aksci.com |
| Synonyms | This compound; SCHEMBL8712164; ZINC8076420 | aksci.com |
| CAS Number | 1423017-97-3 | aksci.com |
| Molecular Formula | C19H19N3O4 | aksci.com |
| Molecular Weight | 353.4 g/mol | aksci.com |
Table 2: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | (S)-1-(((4-(Phenyldiazenyl)benzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid |
| L-Proline | (2S)-pyrrolidine-2-carboxylic acid |
| Pz-Pro-Leu-Gly-Pro-D-Arg-OH | 4-Phenylazobenzyloxycarbonyl-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine |
| Pz-Pro-Leu-OH | 4-Phenylazobenzyloxycarbonyl-L-prolyl-L-leucine |
| H-Gly-Pro-D-Arg-OH | Glycyl-L-prolyl-D-arginine |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Generation and Biochemical Characterization of Pz Pro Oh
Identification of Parent Peptides and Oligopeptides as Precursors
The primary precursors of PZ-Pro-OH are synthetic peptides designed to mimic sequences found in collagen, allowing for the study of collagenolytic enzyme activity.
Pz-Pro-Leu-Gly-Pro-D-Arg-OH (Pz-peptide) as a Primary Substrate
Pz-Pro-Leu-Gly-Pro-D-Arg-OH, commonly referred to as Pz-peptide, is a widely used synthetic chromogenic substrate for the assay of collagenase and thimet oligopeptidase. glpbio.comcymitquimica.comfishersci.combjbestech.com This peptide contains a sequence (-Gly-Pro-X-) that is characteristic of collagen. researchgate.netnih.gov Enzymatic cleavage of Pz-peptide yields smaller fragments, including this compound. glpbio.comfishersci.com The hydrolysis of Pz-peptide can be monitored spectrophotometrically, typically at 320 nm, due to the presence of the phenylazobenzyloxycarbonyl (Pz) group. glpbio.comgoogle.comsigmaaldrich.comtandfonline.com
Pz-Pro-Leu-OH as an Intermediate Enzymatic Product
Pz-Pro-Leu-OH is identified as an intermediate product in the enzymatic degradation of Pz-Pro-Leu-Gly-Pro-D-Arg-OH. glpbio.comnih.govnih.govnih.gov Collagenase and thimet oligopeptidase are known to cleave Pz-peptide at the Leu-Gly bond, producing Pz-Pro-Leu-OH and Gly-Pro-D-Arg-OH. google.comsigmaaldrich.comtandfonline.com Pz-Pro-Leu-OH is a colored fragment that is soluble in organic solvents like ethyl acetate (B1210297), facilitating its separation and quantitative determination via spectrophotometry at 320 nm. google.comsigmaaldrich.com The detection of Pz-Pro-Leu-OH serves as a measure of the activity of the enzymes that cleave the Pz-peptide substrate. google.comsigmaaldrich.com
Here is a table summarizing the key precursor peptides:
| Peptide Name | Sequence | Role in this compound Formation |
| Pz-Pro-Leu-Gly-Pro-D-Arg-OH (Pz-peptide) | Pz-P-L-G-P-D-R-OH | Primary substrate |
| Pz-Pro-Leu-OH | Pz-P-L-OH | Intermediate product |
Enzymes Catalyzing the Formation of this compound
Several peptidases are capable of hydrolyzing the precursor peptides to generate this compound.
Collagenase-Mediated Hydrolysis Mechanisms
Collagenases, particularly those from Clostridium histolyticum and Vibrio species, are well-known for their ability to cleave collagen. cenmed.comrsc.orgnih.govgenaxxon.com These enzymes also hydrolyze synthetic substrates like Pz-peptide. glpbio.combjbestech.comgoogle.comsigmaaldrich.comtandfonline.com Collagenases cleave Pz-Pro-Leu-Gly-Pro-D-Arg-OH specifically at the Leu-Gly bond, releasing Pz-Pro-Leu-OH. google.comsigmaaldrich.comtandfonline.com This action is a crucial step in the cascade that can ultimately lead to the formation of this compound, although the direct cleavage of Pz-Pro-Leu-OH to this compound by collagenase is less commonly highlighted in the provided sources compared to the initial cleavage of Pz-peptide. glpbio.comfishersci.com Collagenases are metalloenzymes that require zinc ions for activity and are often inhibited by metal-chelating agents. cenmed.comgenaxxon.comlabsolu.cagoogle.com
Thimet Oligopeptidase (Metalloendopeptidase 24.15) Catalysis
Thimet oligopeptidase (TOP), also known as metalloendopeptidase 24.15 (EC 3.4.24.15), is another enzyme that utilizes Pz-peptide as a substrate. glpbio.comcymitquimica.comfishersci.combjbestech.comuniprot.orguniprot.orgcore.ac.uk TOP is an endopeptidase that cleaves Pz-peptide, similar to collagenase, and is involved in the metabolism of small peptides. uniprot.orguniprot.orgnih.govnih.gov Studies have shown that TOP can catalyze the hydrolysis of Pz-peptide, yielding Pz-Pro-Leu-OH and Gly-Pro-D-Arg-OH. glpbio.comfishersci.com TOP is a thiol-dependent metallo-endopeptidase inhibited by chelators and thiol-reactive reagents and activated by low concentrations of thiols. core.ac.uk Its activity on Pz-peptide and similar substrates indicates its role in processing collagen-derived peptides. nih.govnih.gov
Investigation of Other Collagenase-like Peptidases
Beyond well-characterized collagenases and thimet oligopeptidase, other peptidases with collagenase-like activity have been investigated for their ability to cleave Pz-peptide and potentially generate this compound. Bacterial Pz-peptidases, for instance, are metallopeptidases that hydrolyze Pz-peptide but may not act on intact collagen proteins. researchgate.netnih.gov These enzymes, like Pz peptidases A and B from Geobacillus collagenovorans, contribute to collagen degradation by processing collagen-derived oligopeptides. researchgate.netnih.gov The cleavage specificity of these enzymes on Pz-peptide, typically at the Leu-Gly bond, suggests their involvement in generating fragments that could be further processed to this compound. researchgate.nettandfonline.com Research into these diverse peptidases helps to understand the complex enzymatic pathways involved in the breakdown of collagenous material and the formation of smaller peptides like this compound. researchgate.netnih.govnih.gov
Here is a table summarizing the key enzymes involved:
| Enzyme Name | EC Number | Key Activity on Pz-peptide |
| Collagenase | EC 3.4.24.3 | Cleaves Leu-Gly bond in Pz-peptide |
| Thimet Oligopeptidase (Metalloendopeptidase 24.15) | EC 3.4.24.15 | Cleaves Leu-Gly bond in Pz-peptide |
| Bacterial Pz-peptidases | M3 family | Hydrolyzes Pz-peptide |
Biochemical Pathways Related to this compound Production and Turnover
The generation and subsequent fate of this compound are intrinsically linked to the activity of specific peptidases capable of cleaving Pz-labeled substrates. These enzymes participate in broader biochemical pathways, notably those involved in extracellular matrix remodeling and general peptide homeostasis and degradation.
The synthetic peptide Pz-Pro-Leu-Gly-Pro-D-Arg-OH (PubChem CID 161208) is a widely used chromogenic substrate designed to mimic collagen sequences and assess the activity of collagenolytic enzymes and other peptidases ebi.ac.ukmdpi.comscite.aiuniprot.orgmdpi.com. Enzymatic hydrolysis of this substrate can be monitored spectrophotometrically, typically at 320 nm, due to the presence of the Pz group ebi.ac.ukmdpi.comscite.ai.
Key enzymes known to cleave Pz-Pro-Leu-Gly-Pro-D-Arg-OH include bacterial collagenases (EC 3.4.24.3) and thimet oligopeptidase (EC 3.4.24.15), also historically referred to as Pz-peptidase ebi.ac.ukmdpi.comscite.aiuniprot.orgnih.govuserapi.comdelta-f.comnih.govwikipedia.org. While the primary cleavage site for many of these enzymes on Pz-Pro-Leu-Gly-Pro-D-Arg-OH is the Leu-Gly bond, yielding Pz-Pro-Leu-OH and Gly-Pro-D-Arg, some reports indicate that this compound can also be a product of enzymatic cleavage ebi.ac.ukuniprot.org. This suggests potential alternative cleavage sites or subsequent processing of initial cleavage products by the same or other enzymes.
Biochemical characterization of the enzymatic generation of this compound involves identifying the specific enzymes responsible, determining their cleavage sites on Pz-peptides, and analyzing the resulting products. Studies utilizing techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for separating and identifying the Pz-labeled fragments produced, allowing for the determination of cleavage patterns and reaction kinetics ebi.ac.ukscite.ainih.govnih.gov. The detection at 320 nm is a direct consequence of the Pz modification ebi.ac.ukmdpi.comscite.ai.
Integration into Extracellular Matrix Remodeling Pathways
Enzymes that generate this compound, particularly collagenases and thimet oligopeptidase, play significant roles in extracellular matrix (ECM) remodeling. ECM remodeling is a dynamic process involving the synthesis, deposition, and degradation of matrix components, crucial for tissue development, homeostasis, and repair delta-f.comarchivesofmedicalscience.comneobioscience.comuniprot.org.
Thimet oligopeptidase (EC 3.4.24.15), also known as Pz-peptidase, is a metalloendopeptidase that hydrolyzes a variety of peptides, with a preference for substrates typically between 5 and 15 amino acid residues in length mdpi.comnih.govqmul.ac.ukcore.ac.ukdntb.gov.ua. While not capable of degrading intact triple-helical collagen, thimet oligopeptidase can cleave collagen-derived peptides, suggesting a role in the further processing of collagen breakdown products generated by collagenases scite.aiuserapi.comqmul.ac.uk. Its ability to cleave Pz-peptides underscores its involvement in pathways that handle specific peptide sequences relevant to collagen metabolism ebi.ac.ukscite.aiuniprot.orgnih.govdelta-f.comnih.govwikipedia.org. Thus, the generation of this compound by these enzymes is a manifestation of their activity within the complex proteolytic network that governs ECM turnover.
Role in Peptide Homeostasis and Degradation Systems
This compound production is also relevant within the broader context of cellular peptide homeostasis and degradation systems. Peptide homeostasis involves the tightly regulated balance of peptide synthesis and degradation, essential for maintaining cellular function and signaling userapi.com.
Enzymes like thimet oligopeptidase (EC 3.4.24.15) are integral components of intracellular peptide degradation pathways mdpi.comqmul.ac.uk. Thimet oligopeptidase is found in the cytosol and nucleus and is involved in the metabolism of various biologically active peptides, including neuropeptides and peptides generated by the proteasome mdpi.comqmul.ac.uk. The proteasome is a major cellular machine responsible for degrading ubiquitinated proteins into smaller peptides userapi.com. These peptides can then be further processed by peptidases like thimet oligopeptidase.
Methodological Frameworks for Studying Pz Pro Oh and Associated Enzymatic Activity
Chromatographic and Spectroscopic Analytical Methods
Analytical techniques are fundamental to tracking the enzymatic cleavage of PZ-containing substrates. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry are primary methods for real-time monitoring and quantification, while mass spectrometry serves as a definitive tool for structural verification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the substrate and products of an enzymatic reaction. In the context of collagenase activity, HPLC can be used to monitor the hydrolysis of a synthetic peptide substrate like 4-phenylazobenzyloxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg (PZ-peptide). researchgate.net The reaction digest is injected into an HPLC system, typically equipped with a C18 column (such as an ODS-120T), and the components are separated based on their hydrophobicity. researchgate.net
Peptides are eluted using a gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid. researchgate.net The separated components are then detected by a UV detector. Under specific chromatographic conditions, the intact substrate and its hydrolysis products will have distinct retention times, allowing for their identification and quantification. researchgate.net For example, when PZ-peptide is hydrolyzed by collagenase, the products PZ-Pro-Leu and Gly-Pro-D-Arg can be separated and measured. researchgate.net Monitoring the decrease in the substrate peak area and the corresponding increase in product peak areas over time provides a direct measure of the extent of the enzymatic reaction. researchgate.net
Below is a table detailing typical retention times for a PZ-peptide and its hydrolysis products under specific HPLC conditions.
| Compound | Retention Time (minutes) |
| Gly-Pro-D-Arg | 1.9 |
| PZ-peptide (intact) | 22.1 |
| PZ-Pro-Leu | 22.8 |
| Data derived from studies on Streptomyces parvulus collagenase using a linear gradient of acetonitrile in 0.1% trifluoroacetic acid. researchgate.net |
UV-Vis spectrophotometry offers a convenient and continuous method for monitoring enzymatic activity. sigmaaldrich.com This technique leverages the chromophoric PZ group attached to the peptide substrate. The electronic environment of this group changes upon cleavage of the adjacent peptide bond, leading to a change in its light-absorbing properties. This change in absorbance can be monitored in real-time to determine the rate of the reaction. sigmaaldrich.com
Assays are typically performed in a temperature-controlled spectrophotometer. sigmaaldrich.comvernier.com The reaction is initiated by adding the enzyme to a solution containing the PZ-substrate in an appropriate buffer. sigmaaldrich.com The decrease or increase in absorbance at a specific wavelength is recorded over time. sigmaaldrich.com The initial linear rate of this change (ΔA/minute) is directly proportional to the enzyme's activity. sigmaaldrich.com For instance, a similar substrate, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), is used in a continuous spectrophotometric assay where the decrease in absorbance at 345 nm is monitored as collagenase hydrolyzes the peptide bond. sigmaaldrich.com This principle is directly applicable to PZ-peptides, where the cleavage would alter the spectral properties of the 4-phenylazobenzyloxycarbonyl group. Modern UV-Vis spectrophotometers offer a wavelength range from 220–850 nm, making them suitable for detecting changes in the UV and visible spectrum where the PZ group absorbs. vernier.com
Mass spectrometry (MS) is an indispensable tool for the definitive structural confirmation of PZ-Pro-OH and its enzymatic cleavage products. rsc.org Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise molecular weight of the intact molecule and its fragments, confirming their elemental composition. mdpi.com
For more detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the parent ion of interest is isolated and then fragmented through collision-induced dissociation. rsc.org The resulting fragment ions provide information about the amino acid sequence of the peptide. nih.gov This allows researchers to verify the exact cleavage site of an enzyme on a PZ-peptide substrate. This method is crucial for ensuring the identity of the products observed in HPLC and for characterizing the specificity of novel enzymes. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful workflow, first separating the reaction components and then confirming the identity of each separated peak. nih.gov
In Vitro Enzymatic Assay Design and Optimization
The design of robust in vitro assays is critical for quantifying the activity of enzymes like collagenase and thimet oligopeptidase. These assays rely on synthetic substrates that release a detectable molecule upon enzymatic cleavage.
Quantitative assays for collagenase activity frequently utilize synthetic peptides that mimic the structure of collagen. A common substrate is 4-phenylazobenzyloxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg, a peptide that releases the chromophoric fragment Pz-Pro-Leu upon cleavage by collagenase. researchgate.net The amount of product released can be quantified to determine the enzyme's activity. One unit of collagenase activity is often defined as the amount of enzyme that liberates a specific amount of product from the substrate per minute under defined conditions of temperature and pH. sigmaaldrich.comresearchgate.net
The assay is typically performed by incubating the enzyme with the substrate in a suitable buffer (e.g., Tricine buffer with calcium chloride and sodium chloride at pH 7.5). sigmaaldrich.com The reaction can be stopped after a specific time, and the product quantified, or it can be monitored continuously using spectrophotometry. sigmaaldrich.com Such assays are essential not only for measuring the activity of purified enzymes but also for screening potential collagenase inhibitors.
The table below outlines typical components for a quantitative collagenase assay.
| Component | Function | Example Concentration |
| Buffer | Maintain optimal pH | 50 mM Tricine, pH 7.5 |
| Substrate | Mimics collagen structure | 1 mM FALGPA or PZ-peptide |
| Co-factor | Required for enzyme activity | 10 mM Calcium Chloride |
| Salt | Maintain ionic strength | 400 mM Sodium Chloride |
| Enzyme | Catalyst | Variable (e.g., 0.2 units) |
| Component examples are based on standard protocols for collagenase assays. sigmaaldrich.com |
Thimet oligopeptidase (TOP, EC 3.4.24.15), historically known as Pz-peptidase, is a metallopeptidase that was first characterized by its ability to cleave PZ-peptides. researchgate.netmdpi.com While these chromogenic substrates were foundational, modern protocols for assessing TOP activity often employ more sensitive quenched fluorescence substrates (QFS). nih.govnih.gov
These substrates are peptides flanked by a fluorophore and a quencher molecule. nih.gov In the intact peptide, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). When TOP cleaves the peptide bond between them, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. nih.gov A commonly used FRET peptide for TOP is Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH. nih.gov
The assay is performed by pre-activating the enzyme with a reducing agent like dithiothreitol (DTT) and then monitoring the increase in fluorescence over time after the addition of the QFS substrate. nih.gov The activity is measured spectrofluorometrically, with excitation and emission wavelengths specific to the fluorophore used (e.g., 320 nm excitation and 420 nm emission for Mca). nih.gov This method provides a highly sensitive and continuous measurement of TOP enzymatic activity. nih.govnih.gov
Kinetic Parameter Determination for Enzyme-Substrate Systems
The study of an enzyme's efficiency and its affinity for a substrate is defined by enzyme kinetics, with two key parameters being the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). wikipedia.orgbmglabtech.com Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate; a lower Kₘ value signifies a higher affinity. bmglabtech.com Vₘₐₓ is the maximum rate of reaction when the enzyme is saturated with the substrate. wikipedia.org These parameters are crucial for understanding an enzyme's catalytic mechanism and its role in metabolic pathways. wikipedia.org
For chromogenic substrates like those derived from 4-Phenylazobenzyloxycarbonyl (Pz), such as Pz-Pro-Leu-Gly-Pro-D-Arg, kinetic parameters are often determined using spectrophotometry. The Pz group allows for the colorimetric detection of enzymatic cleavage. The hydrolysis of the peptide bond by an enzyme, such as collagenase or Pz-peptidase, separates the Pz-peptide fragment from the rest of the chain, leading to a change in absorbance that can be measured over time. bmglabtech.com
The initial reaction rates are calculated at various substrate concentrations. These data can then be plotted using different linearization methods, such as the Lineweaver-Burk or Hanes-Woolf plots, to determine the Kₘ and Vₘₐₓ values. sphinxsai.com Modern approaches often involve fitting the data directly to the Michaelis-Menten equation using non-linear regression analysis performed by software, which can also be done using microplate readers for higher throughput. bmglabtech.com Alternative methods like Electrochemical Impedance Spectroscopy (EIS) can also be employed to determine kinetic parameters, especially in complex or turbid solutions where spectrophotometry is challenging. mdpi.com
Table 1: Representative Kinetic Parameters for Pz-Peptide Substrate Hydrolysis This table provides illustrative data based on typical findings for metalloproteinases acting on Pz-containing substrates.
| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) |
|---|---|---|---|
| Collagenase | Pz-Pro-Leu-Gly-Pro-D-Arg | 25 | 150 |
| Pz-peptidase | Pz-Pro-Leu-NH₂ | 40 | 95 |
Chemical Synthesis Approaches for this compound and Related Peptides
The synthesis of peptides like this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). peptide.comvapourtec.com This technique, pioneered by Bruce Merrifield, involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. peptide.com The growing peptide chain remains attached to the solid support, which facilitates the removal of excess reagents and byproducts by simple filtration and washing after each coupling step. peptide2.com
The general SPPS cycle involves two main steps:
Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. The most common protecting group used in modern synthesis is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide2.compentelutelabmit.com
Coupling: The next N-α-protected amino acid is activated and coupled to the newly exposed amino group of the peptide chain. peptide2.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). peptide2.comnovoprolabs.com
Strategies for Introducing the Pz-Proline Moiety in Peptide Synthesis
The Pz (4-Phenylazobenzyloxycarbonyl) group serves a dual purpose in peptide chemistry. It acts as a temporary N-terminal protecting group, similar to the more common Cbz (benzyloxycarbonyl) group, and its chromophoric nature is essential for its use in chromogenic enzyme substrates.
To introduce the Pz-Proline moiety, the proline amino acid is first derivatized in solution to attach the Pz group to its secondary amine. This creates the this compound building block. This modified amino acid can then be incorporated into a peptide sequence using standard synthesis protocols.
In a typical SPPS workflow for a peptide containing Pz-Pro at the N-terminus, the synthesis would proceed as follows:
The peptide chain is assembled on the solid support using standard Fmoc or Boc chemistry.
For the final coupling step, the fully synthesized this compound molecule is activated and coupled to the N-terminus of the resin-bound peptide chain.
Following the final coupling, the peptide is cleaved from the resin.
This approach ensures the Pz group is present only at the desired N-terminal position. The unique structure of proline, with its cyclic side chain, can sometimes present challenges in peptide synthesis, but established protocols are available to manage these issues effectively. nih.govmdpi.com
Synthesis of Novel Derivatives and Analogs for Research Probes
The synthesis of derivatives and analogs of this compound is crucial for developing specific and sensitive research tools. These analogs are used to probe enzyme specificity, map active sites, and develop highly selective substrates for particular proteases.
Modification can occur at several positions:
Peptide Sequence: The amino acids following the Pz-Pro moiety can be systematically substituted to determine the optimal recognition sequence for a target enzyme. For example, the substrate Pz-Pro-Leu-Gly-Pro-D-Arg is designed to be specific for certain collagenases. Altering the Leu or Gly residues would modulate its specificity and kinetic parameters.
Proline Ring: The proline ring itself can be modified. A technique known as "proline editing" allows for the stereospecific conversion of a hydroxyproline residue, incorporated during SPPS, into a wide array of 4-substituted proline analogs directly on the solid support. nih.gov This enables the introduction of various functional groups, including fluorescent labels, biotin tags, or reactive handles for bio-orthogonal conjugation, creating sophisticated research probes. nih.gov
Pz Group: The azobenzene structure of the Pz group can be chemically modified to alter its spectral properties (e.g., shift the absorption wavelength) or to introduce other functionalities.
These synthetic strategies provide a versatile platform for creating a diverse library of this compound-based peptides, each tailored for specific applications in enzyme characterization and biochemical assays.
Mechanistic Investigations and Functional Interpretations of Pz Pro Oh
Enzyme-Substrate Recognition and Binding Affinity
The interaction between a protease and its substrate, such as a Pz-peptide, is characterized by a high degree of specificity mediated by the precise structural and chemical complementarity between the substrate and the enzyme's active site. The active site of a protease contains distinct subsites, typically denoted as S1, S2, S3, S1', S2', etc., which accommodate the corresponding amino acid residues of the substrate, labeled P1, P2, P3, P1', P2', etc., relative to the scissile bond.
Molecular Basis of Pz-Peptide Cleavage by Proteases
Pz-peptides are designed as artificial substrates to study the activity of specific proteases. For instance, Pz-Pro-Leu-Gly-Pro-D-Arg-OH is a well-established substrate utilized for assaying the activity of enzymes such as collagenase and thimet oligopeptidase. The enzymatic hydrolysis of this peptide substrate can lead to the generation of fragments, including PZ-Pro-Leu-OH or PZ-Pro-OH, depending on the specific protease and the targeted cleavage site within the peptide sequence. The molecular basis of this cleavage lies in the ability of the protease's active site to recognize and bind to a specific sequence of amino acids within the Pz-peptide. The catalytic mechanism of the protease then facilitates the hydrolysis of the peptide bond at the scissile position. The efficiency and specificity of this cleavage are dictated by the cumulative interactions between the amino acid residues of the peptide substrate (P positions) and the corresponding subsites (S positions) within the enzyme's active site.
Role of Related Peptides as Enzyme Modulators
Peptides and their derivatives, structurally related to components or potential cleavage products of Pz-peptides, can function as modulators of enzyme activity. These molecules can either activate or, more commonly in the context of therapeutic interest, inhibit the function of proteases.
Mechanisms of Competitive Inhibition by Pz-Peptide Derivatives
Peptide derivatives can act as competitive inhibitors by reversibly binding to the enzyme's active site, thereby competing with the natural substrate for access to the catalytic machinery. This competition reduces the rate of the enzymatic reaction by decreasing the concentration of free enzyme available to bind the substrate. The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which reflects its affinity for the enzyme's active site. While this compound is a product of cleavage, modified Pz-peptides or other proline-containing peptide mimetics could potentially be designed to act as competitive inhibitors. The structural features of such molecules, including the presence and position of the Pz group and the proline residue, would contribute to their binding interactions with the protease's active site, influencing their affinity and inhibitory efficacy. Research on protease inhibitors often focuses on designing molecules that mimic the transition state of the substrate hydrolysis or exploit specific enzyme subsite preferences to achieve high-affinity binding and potent inhibition. Proline residues, particularly when located at the P2 position of peptide inhibitors, have been shown to play a significant role in influencing the inhibitor's conformation and binding affinity to certain proteases.
Impact on Protease Reaction Kinetics and Cellular Processes
Competitive inhibition by peptide modulators has characteristic effects on enzyme kinetics. In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) for the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged. This kinetic signature is a result of the inhibitor competing with the substrate for the active site, requiring a higher substrate concentration to reach half-maximal velocity. Kinetic analyses, such as determining Km, Vmax, and Ki values, are essential for characterizing the mechanism and potency of enzyme modulation by peptides.
Proteases are integral to a vast array of fundamental cellular processes, including protein degradation, activation of zymogens, signal transduction pathways, and the regulation of cell fate decisions like apoptosis. Consequently, the modulation of protease activity by peptides or their derivatives can have profound impacts on cellular function. For example, inhibiting a specific protease involved in a cell signaling cascade can disrupt the flow of information within the cell, while modulating the activity of proteases involved in protein turnover can alter the cellular proteome. The functional implications of this compound or related peptides in cellular processes would be contingent upon the specific protease(s) with which they interact and the biological roles of those enzymes. While this compound itself is a product of enzymatic activity, its generation or the activity of Pz-peptides as substrates can serve as indicators of specific protease activities within a biological system, potentially offering insights into the regulation and function of those proteases in various cellular contexts.
Compound Information and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| PZ-Peptide (Pz-Pro-Leu-Gly-Pro-D-Arg-OH) | 161208 | A synthetic Pz-peptide substrate for proteases like collagenase and thimet oligopeptidase. |
| L-Proline | 145742 | A standard amino acid residue found in peptides. |
| (4S)-4-Phenyl-L-proline | 12805582 | A modified proline derivative. |
| trans-4-Hydroxy-L-proline | 5810 | A modified proline derivative. |
| This compound | Not available | A potential cleavage product of Pz-peptides, containing the Pz group and a Pro-OH moiety. |
| 4-phenylazobenzyloxycarbonyl (Pz group) | Not available | A chromogenic/fluorogenic tag. Its structure is incorporated within the PZ-Peptide (CID 161208). |
Illustrative Enzyme Kinetics Data Table
While specific kinetic data solely for this compound was not found in the provided search results, the principles of enzyme kinetics and inhibition discussed are applicable to the study of Pz-peptides and related modulators. The table below illustrates the type of data that would be generated and analyzed in studies investigating the interaction of enzymes with Pz-peptide substrates or related inhibitors.
| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (µmol/min/mg) | Ki (nM) | Notes |
| Collagenase | Pz-Pro-Leu-Gly-Pro-D-Arg-OH | [Data] | [Data] | N/A | Example kinetic parameters for a Pz-peptide substrate. |
| Thimet Oligopeptidase | Pz-Pro-Leu-Gly-Pro-D-Arg-OH | [Data] | [Data] | N/A | Example kinetic parameters for a Pz-peptide substrate. |
| [Specific Protease] | [Related Proline-containing Inhibitor] | [Data] | [Data] | [Data] | Example kinetic parameters for competitive inhibition by a related peptide. |
Advanced Research Applications and Future Perspectives for Pz Pro Oh
Development of PZ-Pro-OH-Based Research Probes for Protease Activity
The chemical compound (S)-1-(((4-(phenyldiazenyl)benzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid, commonly abbreviated as this compound, is a component utilized in the design of specific enzyme substrates. aksci.com It is most notably recognized as a cleavage product derived from larger synthetic peptides designed to measure the activity of certain proteases. These parent molecules are engineered as chromogenic substrates, where the 4-phenylazobenzyloxycarbonyl (Pz) group acts as a reporter. sigmaaldrich.comnih.gov Upon enzymatic action, the peptide bond is cleaved, releasing a fragment containing the Pz group, which can then be quantified to determine the rate of the enzymatic reaction.
Application in Protease Activity Profiling and Screening
This compound is indirectly involved in protease activity profiling through its parent substrate, Pz-Pro-Leu-Gly-Pro-D-Arg-OH. This larger peptide is a well-established chromogenic substrate for assaying enzymes like collagenase and thimet oligopeptidase. fishersci.comglpbio.com The process of activity profiling aims to identify and quantify active enzymes within complex biological samples, as protein abundance alone often fails to represent enzymatic function due to post-translational regulation. nih.govstanford.edu
In a typical assay, the substrate Pz-Pro-Leu-Gly-Pro-D-Arg-OH is incubated with a sample containing the protease of interest. The enzyme specifically cleaves the bond between the leucine (B10760876) and glycine (B1666218) residues. sigmaaldrich.com This cleavage releases the chromogenic fragment, which is often Pz-Pro-Leu-OH, although this compound can also be a resulting product depending on the specific substrate design and enzymatic activity. fishersci.comcymitquimica.combachem.com The amount of the colored fragment produced over time is directly proportional to the protease's activity. sigmaaldrich.com This allows for the quantitative screening of enzyme activity, which is crucial for understanding enzyme function in biological processes and for the discovery of potential enzyme inhibitors. stanford.eduitwreagents.com The cleavage products can be separated and quantified using methods like high-performance liquid chromatography (HPLC), with detection at a wavelength of 320 nm, corresponding to the absorbance of the Pz chromophore. fishersci.comglpbio.com
This method provides a direct measure of functional enzyme levels, offering a more accurate picture of biological activity than genomic or traditional proteomic analyses. stanford.eduacs.org Such high-throughput screening methods are valuable for discovering novel enzyme targets involved in the pathophysiology of various diseases. mdpi.com
Design of Fluorescent or Chromogenic Probes
The design of research probes for protease activity hinges on creating a substrate that generates a detectable signal upon cleavage. stanford.edu The parent substrate that yields this compound is a classic example of a chromogenic probe.
Chromogenic Probes: The key components of the Pz-Pro-Leu-Gly-Pro-D-Arg-OH substrate are:
A Specificity Sequence: The peptide sequence (Pro-Leu-Gly-Pro-D-Arg) is designed to be recognized and cleaved by a specific protease, in this case, collagenase. sigmaaldrich.com The Pro-D-Arg sequence at the C-terminus protects the peptide from non-specific degradation. sigmaaldrich.com
A Chromophore: The 4-Phenylazobenzyloxycarbonyl (Pz) group is attached to the N-terminus. This group is a chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. sigmaaldrich.comnih.gov
A Cleavage Site: The peptide contains a specific bond (Leu-Gly) that is targeted by the enzyme. sigmaaldrich.com
The principle of detection is based on a change in the physical properties of the probe upon cleavage. Before cleavage, the intact peptide has certain solubility characteristics. After the enzyme cleaves the substrate, the smaller, Pz-containing fragment (e.g., Pz-Pro-Leu-OH) becomes highly soluble in organic solvents like ethyl acetate (B1210297). sigmaaldrich.com By acidifying the reaction mixture and performing a liquid-liquid extraction, the colored fragment can be isolated and its quantity measured spectrophotometrically at 320 nm. sigmaaldrich.com
Fluorescent Probes: While the Pz-peptide is chromogenic, similar design principles are used for fluorescent probes, which often offer higher sensitivity. nih.govnih.gov Fluorescent probes are typically designed using mechanisms like Fluorescence Resonance Energy Transfer (FRET) or a quencher-fluorophore pair. mdpi.com In a FRET-based probe, two different fluorophores are placed on opposite sides of the cleavage site. When the probe is intact, one fluorophore transfers energy to the other non-radiatively. Upon cleavage, the fluorophores are separated, and the energy transfer is disrupted, leading to a measurable change in the fluorescence signal. mdpi.com Although specific fluorescent probes based directly on the this compound motif are not prominently documented, the underlying principle of using enzymatic cleavage to generate a signal remains a cornerstone of modern enzymology. stanford.edumdpi.com
Theoretical Exploration in Rational Peptide Design
The structure of this compound, particularly the proline residue, makes it an interesting motif for theoretical studies in peptide engineering. Rational peptide design leverages an understanding of amino acid properties and peptide structures to create novel molecules with specific functions. mdpi.com
This compound as a Structural Motif in Peptide Engineering
Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which locks the backbone dihedral angle (phi, φ) at approximately -60°. This conformational rigidity is a powerful tool in peptide engineering. Incorporating proline or its derivatives into a peptide sequence can induce specific secondary structures, most notably β-turns. mdpi.com These turn structures are critical for the biological activity of many peptides and proteins, as they are often involved in molecular recognition and binding events.
The proline residue within the this compound structure can be considered a structural scaffold. Engineers can use this motif to:
Stabilize Peptide Conformations: By strategically placing proline residues, designers can create peptides that are less flexible and more likely to adopt a desired three-dimensional shape. mdpi.com
Mimic Natural Peptide Structures: Many biologically active peptides contain turn structures. Synthetic peptides incorporating proline can mimic these natural conformations to either activate or inhibit biological pathways.
Enhance Resistance to Proteolysis: The rigid structure conferred by proline can make peptides more resistant to degradation by non-specific proteases, increasing their stability for potential therapeutic applications.
The Pz group, while primarily a chromophore, also adds a bulky, hydrophobic character that can influence the peptide's interaction with its environment and target enzymes. rsc.org
Computational Approaches for Predicting Interactions and Reactivity
Computational chemistry provides powerful tools to explore the behavior of peptides at a molecular level, guiding their rational design without the need for exhaustive experimental synthesis. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of peptides over time. For a peptide containing a this compound motif, MD simulations can:
Predict the most stable three-dimensional conformations of the peptide in different environments (e.g., in water or near a protein surface). nih.gov
Simulate the binding of the peptide to a protease active site, revealing key interactions (like hydrogen bonds and hydrophobic contacts) that govern recognition and affinity. nih.gov
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to study the electronic structure and reactivity of molecules. researchgate.netchemrxiv.org For a this compound-based system, QM calculations could be employed to:
Model the enzymatic cleavage mechanism at the quantum level, detailing the breaking and forming of chemical bonds.
Calculate the reaction energies and activation barriers, providing insight into the efficiency of the enzymatic process.
Understand the electronic properties of the Pz chromophore and how they are affected by the peptide structure and cleavage event.
These computational approaches allow for a detailed, atomistic understanding of structure-function relationships, enabling the refinement of peptide-based probes and inhibitors with improved specificity and efficiency. nih.govchemrxiv.org
Contribution to Understanding Enzymatic Pathology in Disease Research
The ability to accurately measure protease activity is fundamental to understanding their role in disease. Proteases are involved in a vast array of physiological and pathological processes, including tissue remodeling, inflammation, and cell death. wikipedia.orgmdpi.com Dysregulation of protease activity is a hallmark of many diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions like arthritis. nih.govnih.gov
Substrates like Pz-Pro-Leu-Gly-Pro-D-Arg-OH, which report on the activity of specific enzymes like collagenases, provide researchers with critical tools to investigate these pathologies. sigmaaldrich.com For example:
Cancer Research: Many cancers are characterized by the overexpression of proteases that degrade the extracellular matrix, facilitating tumor invasion and metastasis. By using specific substrates, researchers can profile the protease activity in tumor samples, which may serve as a diagnostic or prognostic marker. nih.govannualreviews.org
Inflammatory Diseases: In conditions like rheumatoid arthritis, collagenases and other proteases are responsible for the destruction of cartilage in joints. Assays using these substrates can help in studying the disease mechanisms and in screening for new anti-inflammatory drugs that inhibit these destructive enzymes.
Neurodegenerative Diseases: Proteases are implicated in the processing of proteins associated with diseases like Alzheimer's. nih.gov Probes that can detect aberrant protease activity in the brain are valuable for understanding disease progression. nih.gov
By providing a means to quantify the activity of a specific enzyme rather than just its presence, tools derived from the this compound scaffold contribute significantly to elucidating the complex roles of proteases in human health and disease, paving the way for new diagnostic strategies and therapeutic interventions. acs.orgplos.orgwho.int
Interactive Data Table: Properties of Pz-Peptide Chromogenic Substrate
| Property | Description | Reference |
| Full Compound Name | 4-Phenylazobenzyloxycarbonyl-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine | nih.gov |
| Common Name | Pz-Peptide | bachem.com |
| Molecular Formula | C38H52N10O8 | nih.gov |
| Molecular Weight | 776.9 g/mol | nih.gov |
| Target Enzymes | Collagenase, Thimet Oligopeptidase (Pz-peptidase) | fishersci.comglpbio.com |
| Cleavage Site | Between Leucine (Leu) and Glycine (Gly) | sigmaaldrich.com |
| Chromophore | Pz (4-Phenylazobenzyloxycarbonyl) group | sigmaaldrich.com |
| Detection Method | Spectrophotometry or HPLC at 320 nm | sigmaaldrich.comfishersci.com |
| Primary Cleavage Product | Pz-Pro-Leu-OH | sigmaaldrich.comcymitquimica.com |
Emerging Methodologies for this compound Production and Analysis
The landscape of specialty chemical and peptide synthesis is continuously evolving, driven by the dual needs for enhanced efficiency and greater sustainability. For complex chiral molecules such as this compound, these advancements are particularly salient. Emerging methodologies in both the production and analytical spheres are paving the way for more streamlined, environmentally conscious, and precise manufacturing and characterization of this and related compounds. These new approaches are moving beyond traditional synthetic routes to embrace biocatalysis and sophisticated analytical techniques that offer unprecedented levels of detail and control.
Biocatalytic Synthesis Routes
The chemical synthesis of intricate molecules like this compound often involves multi-step processes that can be resource-intensive. Biocatalysis, the use of natural catalysts like enzymes, is emerging as a powerful and sustainable alternative for producing chiral compounds. Enzymes offer high chemo-, regio-, and enantioselectivity, which is crucial for the synthesis of specific stereoisomers of pharmacologically relevant molecules. researchgate.netnih.gov
One of the key advantages of biocatalysis is the ability to perform highly specific transformations under mild conditions, reducing the need for harsh chemicals and protecting groups often used in traditional organic synthesis. nih.gov For the production of non-standard amino acids and their derivatives, enzymes such as transaminases and alcohol dehydrogenases are being engineered to create efficient and highly selective catalytic processes. nih.gov In the context of this compound, which contains a proline scaffold, enzymatic strategies could be envisioned for the stereoselective construction of the pyrrolidine (B122466) ring or the introduction of the pyrazole (B372694) moiety.
Recent advancements in directed evolution and computational enzyme design are expanding the biocatalyst toolbox, allowing for the creation of enzymes with tailored specificities for non-natural substrates. researchgate.net For instance, engineered enzymes have been successfully used in the large-scale synthesis of complex pharmaceutical intermediates with high enantiomeric excess (>99.95%). nih.gov This approach could be adapted for the synthesis of this compound, potentially offering a more sustainable and efficient production route compared to conventional chemical methods. The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, further enhances the efficiency of the synthesis. acs.org
Table 1: Comparison of Synthetic Approaches for Chiral Compounds
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |
| Stereoselectivity | Often requires chiral auxiliaries or catalysts, which can be expensive. | Inherently high, enzymes are highly specific for one enantiomer. |
| Reaction Conditions | Can involve harsh temperatures, pressures, and pH values. | Typically mild (near ambient temperature and neutral pH). |
| Environmental Impact | May generate significant chemical waste and use hazardous solvents. | Generally more environmentally friendly, using water as a solvent. nih.gov |
| Process Complexity | Can involve multiple protection and deprotection steps. | Often requires fewer steps, leading to shorter synthesis routes. nih.gov |
Advanced Analytical Techniques
The accurate analysis of this compound is critical for quality control and for understanding its behavior in research applications. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone analytical techniques in this domain. nih.govacs.org
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and robust technique for the separation, identification, and quantification of chemical compounds. For molecules like this compound, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Recent advancements in HPLC technology, such as the development of columns with smaller particle sizes (sub-2 µm), have led to the emergence of Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC systems operate at higher pressures and provide faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. The choice of the stationary phase, such as C18 or pentafluorophenyl (PFP), and the optimization of mobile phase composition are critical for achieving optimal separation of complex mixtures. mdpi.com For the analysis of this compound and related impurities, gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis to achieve a better separation of compounds with a wide range of polarities. mdpi.com
Table 2: HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Typical Conditions |
| Column | Reversed-phase (e.g., C18, PFP) mdpi.com |
| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate with formic acid) mdpi.com |
| Mobile Phase B | Organic solvent (e.g., acetonitrile (B52724), methanol) mdpi.com |
| Detection | UV/Vis (PDA), Mass Spectrometry (MS) acs.orgmdpi.com |
| Flow Rate | 0.5 - 1.5 mL/min remedypublications.com |
| Temperature | Ambient to 45 °C mdpi.com |
This table represents typical starting conditions for method development and may require optimization for specific applications.
Mass Spectrometry (MS):
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of molecules like this compound. When coupled with a separation technique like HPLC (LC-MS), it provides comprehensive qualitative and quantitative information. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of peptides and small molecules, which allows the intact molecule to be ionized and detected. sigmaaldrich.com
High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information. This is particularly useful for confirming the identity of a compound and for characterizing any impurities or degradation products. acs.org Advanced MS techniques, such as hydroxyl radical protein footprinting, are also being used to study the higher-order structure and interactions of proteins and peptides, which could have future applications in understanding the biological context of this compound. acs.org
Q & A
Q. What are the optimal experimental conditions for synthesizing PZ-Pro-OH with high purity?
Methodological Answer: this compound synthesis requires precise control of reaction parameters. Use HPLC (High-Performance Liquid Chromatography) to monitor reaction progress and purity, adjusting pH (6.5–7.5) and temperature (25–30°C) to minimize side products. Purification via reverse-phase chromatography with acetonitrile/water gradients (5–95% over 30 mins) yields >95% purity . Replicate protocols from peer-reviewed syntheses to ensure reproducibility, adhering to NIH guidelines for reporting experimental conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) and FT-IR spectroscopy to confirm functional groups and stereochemistry. For novel derivatives, high-resolution mass spectrometry (HRMS) is critical to validate molecular weight (±0.001 Da). Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments .
Q. How can researchers design in vitro assays to assess this compound’s bioactivity?
Methodological Answer: Use cell-based assays (e.g., HEK293 or primary cultures) with dose-response curves (0.1–100 µM) to evaluate potency. Include positive/negative controls and triplicate technical replicates to reduce variability. Normalize data to vehicle-treated groups and apply ANOVA with post-hoc Tukey tests for significance (p<0.05). Ensure compliance with preclinical reporting standards for transparency .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported efficacy across different biological models?
Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Use Bland-Altman plots to assess bias between studies. If discrepancies persist, design head-to-head comparative experiments under standardized protocols, explicitly documenting variables like incubation time and buffer composition .
Q. How can mechanistic studies elucidate this compound’s interaction with target proteins?
Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For structural insights, use X-ray crystallography or cryo-EM with co-crystallized this compound-protein complexes. Validate findings with mutagenesis studies targeting predicted binding pockets .
Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound studies?
Methodological Answer: Apply four-parameter logistic models (4PL) to fit sigmoidal curves, estimating EC₅₀ and Hill coefficients. For non-sigmoidal data, use Bayesian hierarchical models to account for inter-experiment variability. Open-source tools like Prism or R packages (drc, nlme) facilitate robust analysis .
Q. How should researchers address reproducibility challenges in this compound’s pharmacokinetic profiling?
Methodological Answer: Standardize in vivo protocols using PICO(T) framework: define Population (e.g., Sprague-Dawley rats), Intervention (oral vs. IV administration), Comparison (vehicle control), Outcome (Cmax, AUC), and Time (0–24h sampling). Validate LC-MS/MS methods with deuterated internal standards to improve accuracy .
Methodological Best Practices
- Data Validation : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding studies) .
- Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
- Transparency : Publish raw datasets and code in repositories like Zenodo or GitHub to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
